molecular formula C29H30FN3O2 B11419230 4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11419230
M. Wt: 471.6 g/mol
InChI Key: SNHZYCWFASCMTF-UHFFFAOYSA-N
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Description

4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring, a dimethylphenoxy group, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves multiple steps, typically starting with the preparation of the benzodiazole core. The synthetic route may include:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodiazole ring.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through a nucleophilic substitution reaction.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group is added via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Assembly: The final step involves the formation of the pyrrolidinone ring and the assembly of all components under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to attach various substituents to the benzodiazole or phenyl rings.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the dimethylphenoxy group contributes to its overall stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.

Comparison with Similar Compounds

When compared to other benzodiazole derivatives, 4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE stands out due to its unique combination of functional groups. Similar compounds include:

    Benzodiazole Derivatives: Compounds with similar core structures but different substituents, such as 1H-benzodiazole-2-amine and 1H-benzodiazole-2-thiol.

    Phenoxy Derivatives: Compounds like 4-(2,5-dimethylphenoxy)benzoic acid, which share the phenoxy group but differ in other structural aspects.

    Fluorophenyl Derivatives: Compounds such as 4-fluorophenylacetic acid, which contain the fluorophenyl group but lack the benzodiazole core.

The uniqueness of 4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE lies in its multi-functional structure, which imparts a diverse range of chemical and biological properties.

Properties

Molecular Formula

C29H30FN3O2

Molecular Weight

471.6 g/mol

IUPAC Name

4-[1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C29H30FN3O2/c1-20-9-10-21(2)27(17-20)35-16-6-5-15-32-26-8-4-3-7-25(26)31-29(32)22-18-28(34)33(19-22)24-13-11-23(30)12-14-24/h3-4,7-14,17,22H,5-6,15-16,18-19H2,1-2H3

InChI Key

SNHZYCWFASCMTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F

Origin of Product

United States

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